2-methoxy-N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)-5-methylbenzenesulfonamide
Description
Properties
IUPAC Name |
2-methoxy-N-[5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl]-5-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O4S/c1-14-5-8-19(29-3)20(11-14)31(27,28)25-17-12-16(7-6-15(17)2)18-13-26-21(23-18)9-10-22(24-26)30-4/h5-13,25H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPLIPIGKDXNJNL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=C(C=CC(=C2)C3=CN4C(=N3)C=CC(=N4)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-methoxy-N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)-5-methylbenzenesulfonamide is a sulfonamide derivative characterized by a complex structure that includes methoxy and imidazo[1,2-b]pyridazin moieties. This structural composition suggests significant potential for biological activity, particularly in medicinal chemistry and drug discovery.
Chemical Structure and Properties
- Molecular Formula : C22H24N4O3S
- Molecular Weight : Approximately 396.50 g/mol
- Key Functional Groups : Methoxy groups, sulfonamide group, imidazo[1,2-b]pyridazine ring
The presence of these functional groups is indicative of potential interactions with various biological targets, which may lead to therapeutic applications.
Antitumor Activity
Recent studies have highlighted the antitumor potential of compounds related to this compound. For instance:
-
In Vitro Studies : The compound has been tested against several human lung cancer cell lines, including A549, HCC827, and NCI-H358. Results indicated that it could inhibit cell proliferation effectively.
Cell Line IC50 (μM) A549 6.75 ± 0.19 HCC827 5.13 ± 0.97 NCI-H358 4.01 ± 0.95 - Mechanism of Action : The compound is believed to induce G1-phase cell cycle arrest and inhibit key signaling pathways such as the mTOR pathway, which is crucial for cell growth and proliferation .
Antimicrobial Activity
In addition to its antitumor properties, there are indications that this compound may exhibit antimicrobial activity:
- Testing Against Bacteria : Preliminary evaluations using broth microdilution methods showed activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. This suggests a dual role in combating infections alongside its antitumor effects .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of this compound is essential for optimizing its biological efficacy:
- Substituent Effects : Variations in the methoxy and imidazo[1,2-b]pyridazine substitutions can significantly influence the biological activity. For instance, compounds with different substitution patterns have shown varying degrees of potency against cancer cell lines and microbial strains .
Synthesis and Characterization
The synthesis of this compound typically involves multiple steps, including:
- Preparation of the Imidazo[1,2-b]pyridazine Core : This step often utilizes specific reagents like potassium permanganate for oxidation.
- Functional Group Modifications : Introduction of methoxy groups and the sulfonamide moiety through condensation reactions.
Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structural integrity of the synthesized compound.
Comparative Studies
In comparative studies with other similar compounds, it was found that:
- Compounds with enhanced lipophilicity often exhibited better cellular uptake and improved biological activity.
- Certain derivatives showed selective toxicity towards cancer cells while sparing normal fibroblast cells, indicating a promising therapeutic window for further development.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s key structural features—imidazopyridazine core, sulfonamide linker, and substituted phenyl groups—are shared with several analogs. Below is a comparative analysis based on structural and functional attributes:
Imidazopyridazine Derivatives
- N-(5-(6-(2-Fluoro-5-methoxyphenyl)imidazo[1,2-b]pyridazin-2-yl)-2-(trifluoromethyl)phenyl)pivalamide (1383619-76-8): Structural Differences: Replaces the methoxy group at the imidazopyridazine 6-position with a 2-fluoro-5-methoxyphenyl substituent and introduces a trifluoromethyl group on the phenyl ring.
- N-(6-(2-Methylpyrimidin-4-yloxy)quinazolin-2-yl)-2-(piperidin-1-yl)acetamide (158205-18-6): Structural Differences: Substitutes the imidazopyridazine core with a quinazoline ring and adds a pyrimidinyloxy side chain. Functional Implications: Quinazoline derivatives are well-known EGFR inhibitors; the pyrimidinyloxy group may enhance kinase selectivity .
Sulfonamide-Containing Analogs
(RS)-5-Methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]sulfinyl]-1H-benzimidazole, magnesium salt (2:1) :
- Structural Differences : Features a sulfinyl-benzimidazole scaffold instead of a sulfonamide-imidazopyridazine.
- Functional Implications : This compound (a magnesium salt) is used in acid suppression therapies (e.g., proton pump inhibitors), highlighting how sulfonamide/sulfinyl groups can modulate ion-channel interactions .
- N-(5-Methoxy-2-Phenoxyphenyl)methanesulfonamide: Structural Differences: Simpler structure lacking the imidazopyridazine core but retaining the methoxy and sulfonamide groups. Functional Implications: The phenoxy group may confer antioxidant properties, whereas the absence of a fused heterocycle reduces planar binding capacity .
Substituted Phenyl Derivatives
- 5-Fluor-N-(5-methylpyrimidin-4-yl)-4-(3-oxo-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl)-2-[(2S)-pentan-2-yloxy]benzamid: Structural Differences: Replaces the imidazopyridazine with a triazolo-pyridine system and introduces a fluorinated benzamide group.
Comparative Data Table
Research Findings and Implications
- Synthetic Accessibility : Compounds with imidazopyridazine cores, such as the target molecule, often require multi-step synthesis involving Suzuki-Miyaura couplings for aryl-aryl bond formation, as seen in related analogs .
- Metabolic Stability : Methoxy groups in the target compound may reduce cytochrome P450-mediated oxidation compared to halogenated analogs (e.g., fluorinated derivatives), prolonging half-life .
- Selectivity Challenges : Bulkier substituents (e.g., trifluoromethyl in ) can improve selectivity but may compromise solubility, necessitating formulation optimization.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
